Cas no 59637-41-1 (2-Butene,3-methyl-1-[(3-methyl-3-buten-1-yl)oxy]-)

2-Butene,3-methyl-1-[(3-methyl-3-buten-1-yl)oxy]- structure
59637-41-1 structure
Product Name:2-Butene,3-methyl-1-[(3-methyl-3-buten-1-yl)oxy]-
Numero CAS:59637-41-1
MF:C10H18O
MW:154.249323368073
CID:370173
PubChem ID:101097
Update Time:2025-04-19

2-Butene,3-methyl-1-[(3-methyl-3-buten-1-yl)oxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butene,3-methyl-1-[(3-methyl-3-buten-1-yl)oxy]-
    • 2-methyl-4-((3-methyl-2-butenyl)oxy)-1-Butene
    • 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene
    • 1-Butene, 2-methyl-4-((3-methyl-2-butenyl)oxy)-
    • 2-Butene, 3-methyl-1-((3-methyl-3-buten-1-yl)oxy)-
    • 2-Methyl-4-((3-methyl-2-butenyl)oxy)but-1-ene
    • 2-methyl-4-[(3-methylbut-2-en-1-yl)oxy]but-1-ene
    • Bis-gamma, gamma-dimethylallyl ether
    • 3-Methyl-3-butenyl 3-methyl-2-butenyl ether
    • EINECS 261-829-3
    • Bis-.gamma., .gamma.-dimethylallyl ether
    • UNII-T9N6YC888T
    • NS00034205
    • 59637-41-1
    • DTXSID9069342
    • SCHEMBL11135438
    • SBKPSGLYGQUMEX-UHFFFAOYSA-N
    • 2-Methyl-4-[(3-methyl-2-butenyl)oxy]-1-butene #
    • 1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-
    • T9N6YC888T
    • 3-methyl-1-(3-methylbut-3-enoxy)but-2-ene
    • 3-Methyl-1-[(3-methyl-3-buten-1-yl)oxy]-2-butene
    • Inchi: 1S/C10H18O/c1-9(2)5-7-11-8-6-10(3)4/h6H,1,5,7-8H2,2-4H3
    • Chiave InChI: SBKPSGLYGQUMEX-UHFFFAOYSA-N
    • Sorrisi: O(C/C=C(\C)/C)CCC(=C)C

Proprietà calcolate

  • Massa esatta: 154.13600
  • Massa monoisotopica: 154.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 5
  • Complessità: 141
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • Densità: 0.819
  • Punto di ebollizione: 192.2°C at 760 mmHg
  • Punto di infiammabilità: 56.3°C
  • Indice di rifrazione: 1.439
  • PSA: 9.23000
  • LogP: 2.93540

2-Butene,3-methyl-1-[(3-methyl-3-buten-1-yl)oxy]- Metodo di produzione

Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd